molecular formula C8H16O3 B8646555 2-(2-Propyl-1,3-dioxolan-2-yl)ethanol

2-(2-Propyl-1,3-dioxolan-2-yl)ethanol

Cat. No.: B8646555
M. Wt: 160.21 g/mol
InChI Key: YNFBVALHBNOMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propyl-1,3-dioxolan-2-yl)ethanol is a glycol ether derivative featuring a 1,3-dioxolane ring substituted with a propyl group at the 2-position and an ethanol side chain. This compound is structurally classified as a cyclic acetal-alcohol hybrid. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol (calculated). The dioxolane ring enhances stability against hydrolysis compared to linear ethers, while the hydroxyl (-OH) group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-propyl-1,3-dioxolan-2-yl)ethanol

InChI

InChI=1S/C8H16O3/c1-2-3-8(4-5-9)10-6-7-11-8/h9H,2-7H2,1H3

InChI Key

YNFBVALHBNOMPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCO1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (2-Propyl-1,3-dioxolan-2-yl)acetate

Molecular Formula : C₁₀H₁₈O₄
Molecular Weight : 202.25 g/mol
Key Structural Differences :

  • Replaces the ethanol (-CH₂CH₂OH) group with an ethyl ester (-CH₂COOEt).
  • Lacks a hydroxyl group, reducing hydrogen-bonding capacity (hydrogen bond donor count = 0 vs. 1 in the target compound). Functional Implications:
  • Reactivity : The ester group increases electrophilicity, making it more reactive toward nucleophiles (e.g., in transesterification).
  • Solubility: Lower polarity due to the absence of -OH, enhancing solubility in non-polar solvents.
  • Applications : Likely used as a plasticizer, fragrance precursor, or synthetic intermediate for esters.

2-(1,3-Dioxolan-2-yl)ethanol

Molecular Formula : C₅H₁₀O₃
Molecular Weight : 118.13 g/mol
Key Structural Differences :

  • Lacks the propyl substituent on the dioxolane ring.
  • Shorter carbon chain (ethanol directly attached to the dioxolane ring). Functional Implications:
  • Stability : Reduced steric hindrance may increase susceptibility to ring-opening reactions.
  • Hydrogen Bonding: Retains one -OH group (hydrogen bond donor count = 1), ensuring moderate polarity.
  • Applications: Potential solvent for polar aprotic reactions or intermediate in glycol ether synthesis.

Data Table: Comparative Analysis

Property 2-(2-Propyl-1,3-dioxolan-2-yl)ethanol Ethyl (2-Propyl-1,3-dioxolan-2-yl)acetate 2-(1,3-Dioxolan-2-yl)ethanol
Molecular Formula C₇H₁₄O₃ C₁₀H₁₈O₄ C₅H₁₀O₃
Molecular Weight (g/mol) 146.18 202.25 118.13
Functional Groups Dioxolane, -OH Dioxolane, ester Dioxolane, -OH
Hydrogen Bond Donors 1 0 1
Hydrogen Bond Acceptors 3 4 3
XLogP3 (Predicted) ~0.8 ~2.1 -0.5
Key Applications Solvent, synthetic intermediate Ester synthesis, plasticizers Polar solvent, glycol ether precursor

Research Findings and Functional Insights

  • Stability: The propyl group in this compound provides steric protection to the dioxolane ring, enhancing resistance to acidic hydrolysis compared to 2-(1,3-dioxolan-2-yl)ethanol .
  • Reactivity : The hydroxyl group enables participation in condensation or etherification reactions, distinguishing it from the ester derivative, which is more suited for acyl transfer .
  • Toxicity Profile: Glycol ether derivatives (e.g., 2-(1,3-dioxolan-2-yl)ethanol) are generally associated with moderate toxicity, but the propyl substitution may reduce volatility and dermal absorption risks in the target compound .

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